(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound characterized by its unique thiazole and butyramide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the introduction of the phenyl group and the butyramide moiety. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions may involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for use in the synthesis of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Properties
Molecular Formula |
C15H18N2O3S2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-6-14(18)16-15-17(11-7-4-3-5-8-11)12-9-22(19,20)10-13(12)21-15/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI Key |
LBDWQOGLKVUGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
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